1-Deoxy-1-nitro-L-iditol hemihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

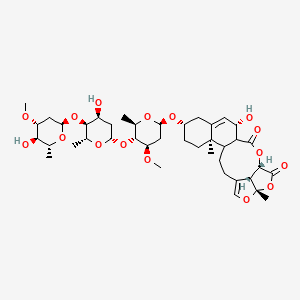

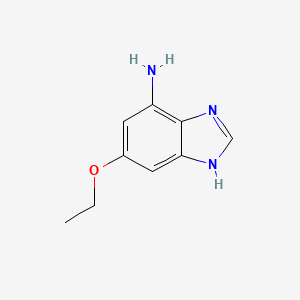

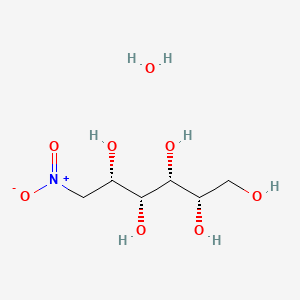

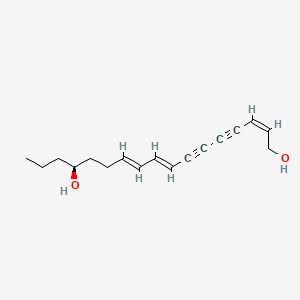

1-Deoxy-1-nitro-L-iditol hemihydrate is a chemical compound with the molecular formula C6H13NO7·1/2H2O . It has a molecular weight of 220.18 g/mol . The IUPAC name for this compound is (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate .

Chemical Reactions Analysis

The chemical structure of 1-Deoxy-1-nitro-L-iditol hemihydrate consists of a hydroxyl group linked to an alpha carbon atom with a terminal nitro group . It can be used for fluorination, saccharide, or modification reactions .Physical And Chemical Properties Analysis

1-Deoxy-1-nitro-L-iditol hemihydrate has a molecular weight of 220.18 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications

Hemodynamics Research

1-Deoxy-1-nitro-L-iditol hemihydrate has implications in the field of hemodynamics, particularly in the study of low-frequency spontaneous oscillations of cerebral hemodynamics. This area of research is crucial for understanding cerebral autoregulation, functional and effective connectivity, and their associated pathologies. The advantage of using near-infrared spectroscopy (NIRS) in these studies is highlighted due to its sensitivity to both oxy- and deoxyhemoglobin concentration changes, which is essential for broader subject studies and understanding the local interplay between vascular and metabolic parameters. This approach provides a novel perspective in studying the physiological interpretation of oscillatory components of oxy- and deoxyhemoglobin concentrations (Sassaroli, Pierro, Bergethon, & Fantini, 2012).

Nanomedicine and Cancer Immunotherapy

In the realm of nanomedicine and cancer immunotherapy, the research focuses on the role of 1-Deoxy-1-nitro-L-iditol hemihydrate in the inhibition of indoleamine 2,3-dioxygenase (IDO). IDO is an immunosuppressive enzyme that plays a critical role in tryptophan degradation and affects the proliferation of T cells. The inhibition of IDO is a significant area of research due to its potential therapeutic effects in various diseases, including cancer. The review of natural and synthetic inhibitors of IDO, classified according to their source, inhibitory concentrations, chemical structure, and mechanism of action, presents a comprehensive insight into the potential of 1-Deoxy-1-nitro-L-iditol hemihydrate in this field. This research area continues to be of high interest globally, offering promising prospects in cancer therapeutic innovations (Zulfiqar et al., 2017).

Clinicopathological and Prognostic Significance in Solid Tumors

The clinicopathological and prognostic significance of 1-Deoxy-1-nitro-L-iditol hemihydrate, particularly in the context of IDO1 expression in human solid tumors, has been extensively studied. IDO1's role in the kynurenine pathway implicates it in various cancer types, with its expression being associated with poor prognosis. This systematic review and meta-analysis delve into the association of increased IDO1 with tumor differentiation, distant metastasis, and poor clinical stage, highlighting the importance of IDO1 as a biomarker for prognosis and a potential predictive factor in clinicopathology across various cancers (Yu et al., 2018).

Modulation of Heme Metabolism and Inflammation

The research on small molecule activators of the Nrf2-HO-1 antioxidant axis, including 1-Deoxy-1-nitro-L-iditol hemihydrate, emphasizes its role in modulating heme metabolism and inflammation, particularly in microglia cells. This study presents the importance of HO-1 induction in increasing cellular bilirubin levels without augmenting the expression of proteins involved in heme synthesis or biliverdin reductase. The findings underscore the role of 1-Deoxy-1-nitro-L-iditol hemihydrate in inhibiting nitrite production after challenges with interferon-γ or lipopolysaccharide, highlighting its potential as an effective modulator of microglia inflammation and a key component in neuroinflammation and neurodegeneration (Foresti et al., 2013).

Safety and Hazards

According to the safety data sheet, it is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water and seek medical attention . The compound should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name |

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7.H2O/c8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h3-6,8-12H,1-2H2;1H2/t3-,4-,5+,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFQXMNDKUHFDU-SIQASLMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207226-23-1 |

Source

|

| Record name | L-Iditol, 1-deoxy-1-nitro-, hydrate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207226-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-1H-benzo[d]imidazol-4-ol](/img/structure/B566310.png)

![4-[3-[3-Carboxy-5-hydroxy-1-[2,5-di(potassiosulfo)phenyl]-1H-pyrazol-4-yl]-2-propen-1-ylidene]-5-oxo-1-[2,5-di(potassiosulfo)phenyl]-2-pyrazoline-3-carboxylic acid](/img/structure/B566320.png)

![9-[(E)-hex-4-enoyl]-4,4a,6,8-tetrahydroxy-2-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1-one](/img/structure/B566322.png)

![Benzyl-(3-bromo-[4]pyridyl)-amine](/img/structure/B566325.png)